molecular formula C14H13N3O2S B2610499 5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide CAS No. 794554-78-2

5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide

Cat. No.: B2610499
CAS No.: 794554-78-2
M. Wt: 287.34
InChI Key: PCDKYPPLWKROQV-UHFFFAOYSA-N
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Description

5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide is a complex organic compound featuring a pyridine ring substituted with cyano, furan, trimethyl, and sulfanyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Introduction of various functional groups on the furan ring.

Scientific Research Applications

5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide involves its interaction with specific molecular targets. The cyano and sulfanyl groups can interact with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylpyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of cyano, furan, trimethyl, and sulfanyl groups makes it a versatile compound for various applications.

Properties

IUPAC Name

5-cyano-4-(furan-2-yl)-N,N,2-trimethyl-6-sulfanylidene-1H-pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2S/c1-8-11(14(18)17(2)3)12(10-5-4-6-19-10)9(7-15)13(20)16-8/h4-6H,1-3H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDKYPPLWKROQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=S)N1)C#N)C2=CC=CO2)C(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>43.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24826280
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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